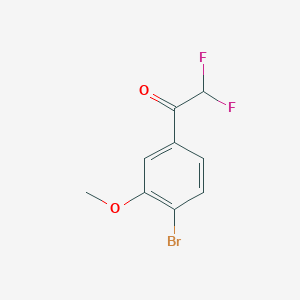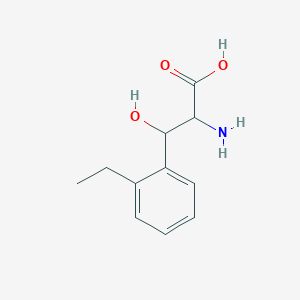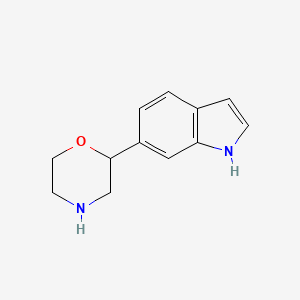
2-(1H-Indol-6-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-Indol-6-yl)morpholine is a compound that features both an indole and a morpholine ring in its structure. Indole is a significant heterocyclic system found in many natural products and drugs, known for its biological activities. Morpholine is a saturated heterocyclic amine that is widely used in chemical synthesis and industrial applications. The combination of these two moieties in a single molecule can result in unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The morpholine ring can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for 2-(1H-Indol-6-yl)morpholine may involve large-scale Fischer indole synthesis followed by the introduction of the morpholine ring using efficient and scalable nucleophilic substitution reactions. The choice of reagents and conditions would be optimized for yield and purity, considering factors such as reaction time, temperature, and solvent.
化学反応の分析
Types of Reactions
2-(1H-Indol-6-yl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the indole ring or the morpholine moiety.
Substitution: Electrophilic substitution reactions can occur on the indole ring, while nucleophilic substitution can occur on the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution on the indole ring can be facilitated by reagents like halogens or sulfonyl chlorides, while nucleophilic substitution on the morpholine ring can involve alkyl halides or sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole or morpholine rings.
科学的研究の応用
2-(1H-Indol-6-yl)morpholine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism of action of 2-(1H-Indol-6-yl)morpholine depends on its specific biological target. In general, the indole moiety can interact with various biological receptors and enzymes, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets. The exact pathways involved would depend on the specific application and target.
類似化合物との比較
2-(1H-Indol-6-yl)morpholine can be compared with other indole derivatives and morpholine-containing compounds. Similar compounds include:
Indole-3-acetic acid: A plant hormone with significant biological activity.
Indole-3-carbinol: Known for its anticancer properties.
Morpholine derivatives: Used in various industrial applications and as intermediates in chemical synthesis.
The uniqueness of this compound lies in the combination of the indole and morpholine rings, which can result in unique chemical and biological properties not found in other similar compounds .
特性
分子式 |
C12H14N2O |
|---|---|
分子量 |
202.25 g/mol |
IUPAC名 |
2-(1H-indol-6-yl)morpholine |
InChI |
InChI=1S/C12H14N2O/c1-2-10(12-8-13-5-6-15-12)7-11-9(1)3-4-14-11/h1-4,7,12-14H,5-6,8H2 |
InChIキー |
SZWFHRUBUDUJLW-UHFFFAOYSA-N |
正規SMILES |
C1COC(CN1)C2=CC3=C(C=C2)C=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







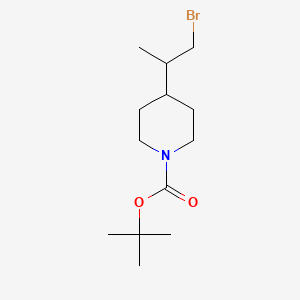
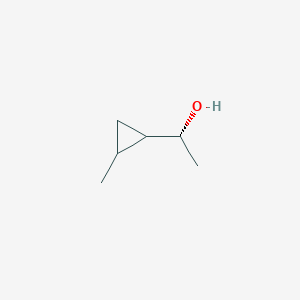
![4-[6-(Aminomethyl)pyridin-2-yl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B13603065.png)
